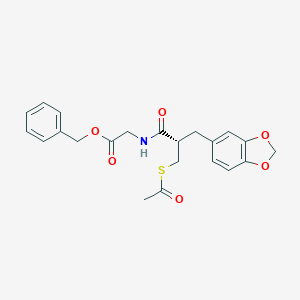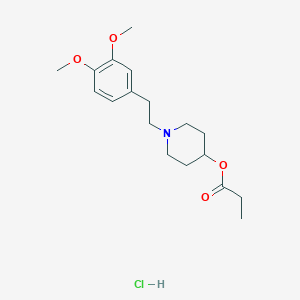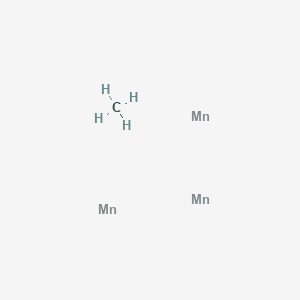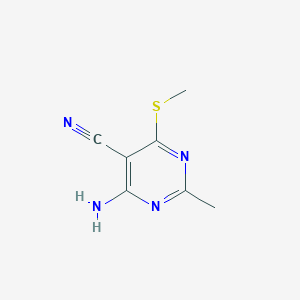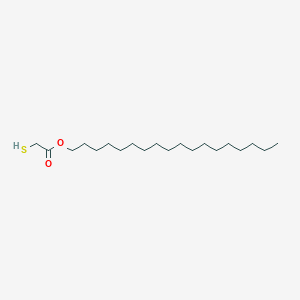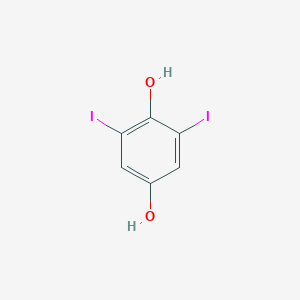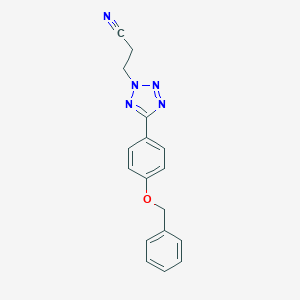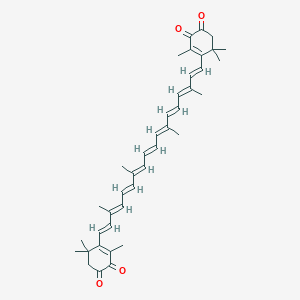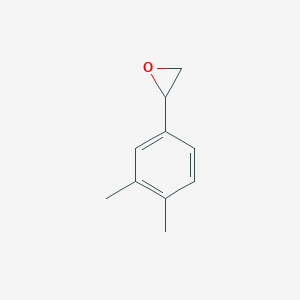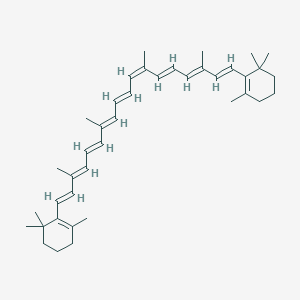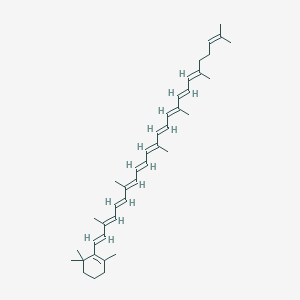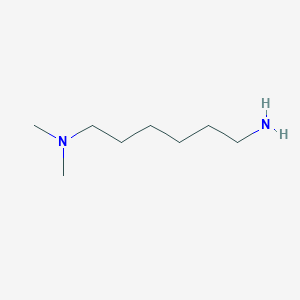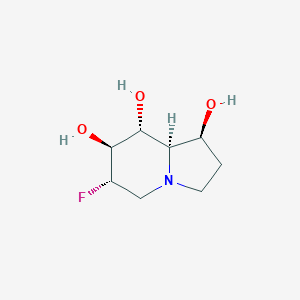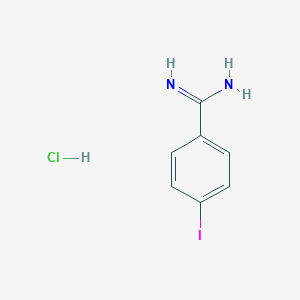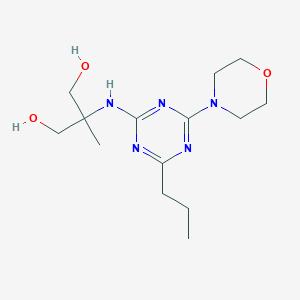
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is a chemical compound that is commonly used in scientific research. This compound is also known as MPTP and has been widely studied for its potential applications in various fields.
作用机制
The exact mechanism of action of 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is not fully understood. However, it is known to selectively damage dopaminergic neurons in the substantia nigra by inhibiting complex I of the electron transport chain, leading to oxidative stress and mitochondrial dysfunction. This damage results in the depletion of dopamine levels in the brain, leading to Parkinson's disease-like symptoms.
生化和生理效应
The biochemical and physiological effects of 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- include the selective damage of dopaminergic neurons in the substantia nigra, depletion of dopamine levels in the brain, oxidative stress, and mitochondrial dysfunction. These effects result in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia.
实验室实验的优点和局限性
The advantages of using 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- in lab experiments include its selective damage of dopaminergic neurons in the substantia nigra, which makes it a useful tool for studying the pathogenesis of Parkinson's disease and developing potential therapeutic interventions. However, the limitations of using this compound include its toxicity and potential harm to researchers handling it.
未来方向
For 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- research include the development of more selective and less toxic analogs for use in Parkinson's disease research and potential therapeutic interventions. Additionally, this compound could be used to study other neurodegenerative diseases that involve dopaminergic neuron damage, such as Alzheimer's disease and Huntington's disease. Finally, further research is needed to understand the exact mechanism of action of this compound and its potential applications in other fields such as pharmacology and toxicology.
Conclusion:
In conclusion, 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is a chemical compound that has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and toxicology. This compound selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. Therefore, it has been used to study the pathogenesis of Parkinson's disease and to develop potential therapeutic interventions. Further research is needed to develop more selective and less toxic analogs of this compound and to understand its potential applications in other fields.
合成方法
The synthesis of 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- involves the reaction of 4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-amine with 2-bromo-2-methylpropionyl bromide in the presence of a base. The reaction yields the desired product, which can be purified by various methods such as column chromatography, recrystallization, or distillation.
科学研究应用
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and toxicology. This compound is known to selectively damage dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. Therefore, it has been used to study the pathogenesis of Parkinson's disease and to develop potential therapeutic interventions.
属性
CAS 编号 |
127374-84-9 |
|---|---|
产品名称 |
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- |
分子式 |
C14H25N5O3 |
分子量 |
311.38 g/mol |
IUPAC 名称 |
2-methyl-2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C14H25N5O3/c1-3-4-11-15-12(18-14(2,9-20)10-21)17-13(16-11)19-5-7-22-8-6-19/h20-21H,3-10H2,1-2H3,(H,15,16,17,18) |
InChI 键 |
IQOFRAPPCZMXCM-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(C)(CO)CO |
规范 SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(C)(CO)CO |
其他 CAS 编号 |
127374-84-9 |
同义词 |
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin -2-yl)amino)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



